2-Ethynyl-5-fluorobenzonitrile in Advanced Drug Discovery: Structural Rationale, Physicochemical Properties, and Synthetic Methodologies
2-Ethynyl-5-fluorobenzonitrile in Advanced Drug Discovery: Structural Rationale, Physicochemical Properties, and Synthetic Methodologies
Executive Summary
In contemporary medicinal chemistry and materials science, the strategic incorporation of polyfunctional building blocks is essential for accelerating structure-activity relationship (SAR) studies. 2-Ethynyl-5-fluorobenzonitrile (CAS: 1378823-86-9) represents a highly versatile, trifunctional scaffold[1][2]. By integrating a terminal alkyne, a fluorine atom, and a nitrile group onto a single benzene ring, this molecule serves as a critical node for divergent synthesis. This technical guide explores the exact physicochemical properties, structural rationale, and self-validating experimental protocols associated with this compound.
Physicochemical Profile & Data Presentation
Accurate molecular characterization is the foundation of reliable synthetic planning. The quantitative data for 2-Ethynyl-5-fluorobenzonitrile is summarized in Table 1 below[1][2].
Table 1: Physicochemical Properties of 2-Ethynyl-5-fluorobenzonitrile
| Property | Value / Description |
| Chemical Name | 2-Ethynyl-5-fluorobenzonitrile |
| CAS Registry Number | 1378823-86-9 |
| Molecular Formula | C₉H₄FN |
| Molecular Weight | 145.14 g/mol |
| SMILES String | N#CC1=CC(F)=CC=C1C#C |
| Key Functional Groups | Terminal Alkyne, Aryl Fluoride, Aryl Nitrile |
| Storage Conditions | Inert atmosphere, 2-8°C (to prevent alkyne degradation) |
Structural Rationale in Medicinal Chemistry
The utility of 2-Ethynyl-5-fluorobenzonitrile lies in the orthogonal reactivity and biological properties imparted by its three functional groups. As an Application Scientist, selecting this building block is driven by specific causal relationships in drug design:
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The Fluorine Atom (C5 Position): Fluorine is a classic bioisostere for hydrogen. Its extreme electronegativity lowers the pKa of adjacent functional groups and increases the overall lipophilicity of the molecule. More importantly, blocking the C5 position with fluorine prevents cytochrome P450-mediated oxidative metabolism, thereby enhancing the pharmacokinetic half-life of the resulting drug candidate.
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The Nitrile Group (C1 Position): The cyano group acts as a strong electron-withdrawing group (EWG) and a robust hydrogen-bond acceptor. Synthetically, it serves as a direct precursor for the formation of tetrazoles (via[3+2] cycloaddition with azides), which are metabolically stable bioisosteres for carboxylic acids.
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The Terminal Ethynyl Group (C2 Position): The terminal alkyne is the primary synthetic handle. It is primed for transition-metal-catalyzed carbon-carbon bond formation (Sonogashira coupling) or click chemistry (CuAAC), allowing researchers to rapidly append diverse pharmacophores[3][4].
Diagram 1: Functional group logic and downstream applications of 2-Ethynyl-5-fluorobenzonitrile.
Synthetic Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an explanation of its chemical causality and an in-process control to verify success before proceeding.
Protocol A: Sonogashira Cross-Coupling
Objective: To construct a substituted internal alkyne by coupling 2-Ethynyl-5-fluorobenzonitrile with an aryl iodide. Mechanistic Causality: The Sonogashira reaction utilizes a synergistic Pd/Cu dual-catalyst system. Palladium undergoes oxidative addition into the aryl halide bond. Concurrently, CuI reacts with the terminal alkyne in the presence of an amine base to form a nucleophilic copper acetylide. Transmetalation transfers the alkyne to the palladium center, and subsequent reductive elimination yields the C-C coupled product[3][4].
Step-by-Step Methodology:
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Reagent Assembly: In an oven-dried Schlenk flask, combine 2-Ethynyl-5-fluorobenzonitrile (1.0 eq, 145.14 g/mol ), the target aryl iodide (1.1 eq), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).
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Causality: Aryl iodides are selected over bromides because the weaker C-I bond facilitates a much faster oxidative addition by the Pd(0) catalyst[3].
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Atmospheric Purge (Critical): Seal the flask and subject it to three cycles of vacuum/Argon backfilling.
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Causality: Oxygen must be rigorously excluded. In the presence of O₂, the copper acetylide intermediate will undergo oxidative homocoupling (the Glaser coupling), consuming the starting material and creating an unwanted diyne byproduct[4].
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Solvent/Base Addition: Inject anhydrous Triethylamine (TEA) and Tetrahydrofuran (THF) in a 1:1 v/v ratio via syringe.
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Causality: TEA acts as both the solvent and the proton acceptor required to deprotonate the terminal alkyne during copper acetylide formation.
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Reaction Execution & In-Process Control: Stir the mixture at room temperature for 4-6 hours. After 2 hours, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
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Self-Validation: The reaction is deemed complete when the LC-MS trace shows the disappearance of the 145.14 m/z [M+H]⁺ peak corresponding to the starting alkyne, replaced by the mass of the coupled product. If the starting material persists, heat the reaction to 40°C.
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Workup: Quench the reaction by adding saturated aqueous NH₄Cl, then extract three times with Ethyl Acetate (EtOAc).
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Causality: NH₄Cl forms highly water-soluble complexes with copper salts, effectively stripping the transition metal from the organic phase.
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Purification & Final Validation: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Validate the final structure using ¹H NMR and ¹⁹F NMR.
Diagram 2: Self-validating experimental workflow for Sonogashira cross-coupling.
Analytical Characterization Expectations
To establish trustworthiness in the synthesis, researchers must rigorously characterize 2-Ethynyl-5-fluorobenzonitrile and its derivatives.
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Mass Spectrometry (LC-MS): The exact mass of the unreacted building block is 145.03 Da. Under positive electrospray ionization (ESI+), the expected [M+H]⁺ peak is observed at m/z 146.04.
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Nuclear Magnetic Resonance (NMR):
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¹H NMR (CDCl₃): The defining feature of the starting material is the terminal alkyne proton, which typically appears as a sharp singlet near δ 3.4 - 3.6 ppm. The disappearance of this peak is the primary indicator of a successful Sonogashira or click reaction.
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¹⁹F NMR: The fluorine atom will present as a distinct multiplet (typically around -110 to -115 ppm, depending on the solvent), serving as an excellent diagnostic handle to track the molecule through complex reaction mixtures without interference from background proton signals.
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References
- AiFChem. "1378823-86-9 | 2-Ethynyl-5-fluorobenzonitrile". AiFChem Catalog.
- Ambeed. "1378823-86-9 | 2-Ethynyl-5-fluorobenzonitrile | Fluorinated Building Blocks". Ambeed Catalog.
- Wikipedia Contributors. "Sonogashira coupling". Wikipedia, The Free Encyclopedia.
- MDPI. "Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review". Catalysts.
